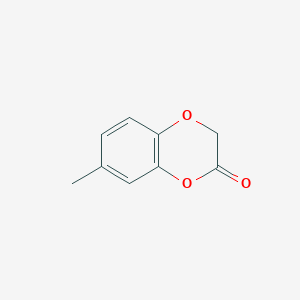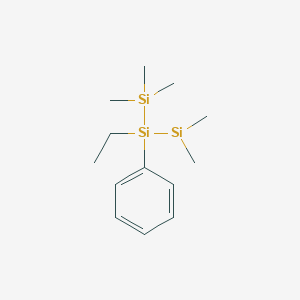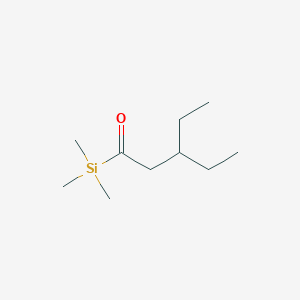
(3-Methoxy-3-phenylpropyl)(triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-3-phenylpropyl)(triphenyl)stannane is an organotin compound with the molecular formula C28H28OSn. This compound is characterized by the presence of a tin atom bonded to three phenyl groups and one 3-methoxy-3-phenylpropyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
The synthesis of (3-Methoxy-3-phenylpropyl)(triphenyl)stannane typically involves the reaction of triphenyltin chloride with 3-methoxy-3-phenylpropylmagnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
(3-Methoxy-3-phenylpropyl)(triphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles. Common reagents include halides and pseudohalides.
Oxidation Reactions: The tin atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or halogens.
Coupling Reactions: this compound is known to undergo Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Applications De Recherche Scientifique
(3-Methoxy-3-phenylpropyl)(triphenyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the Stille coupling reaction, which is a powerful method for forming carbon-carbon bonds in organic synthesis.
Catalysis: Organotin compounds, including this compound, are used as catalysts in various chemical reactions, including polymerization and oxidation reactions.
Materials Science: This compound is used in the preparation of tin-containing polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Methoxy-3-phenylpropyl)(triphenyl)stannane in chemical reactions involves the coordination of the tin atom with other reactants. In the Stille coupling reaction, the tin atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide, resulting in the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
(3-Methoxy-3-phenylpropyl)(triphenyl)stannane can be compared with other organotin compounds such as:
Tributyltin Chloride: Used as a catalyst and in the synthesis of other organotin compounds.
Triphenyltin Hydride: Commonly used in radical reactions and as a reducing agent.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
918162-81-9 |
|---|---|
Formule moléculaire |
C28H28OSn |
Poids moléculaire |
499.2 g/mol |
Nom IUPAC |
(3-methoxy-3-phenylpropyl)-triphenylstannane |
InChI |
InChI=1S/C10H13O.3C6H5.Sn/c1-3-10(11-2)9-7-5-4-6-8-9;3*1-2-4-6-5-3-1;/h4-8,10H,1,3H2,2H3;3*1-5H; |
Clé InChI |
GJWMYCHBJHLTHV-UHFFFAOYSA-N |
SMILES canonique |
COC(CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


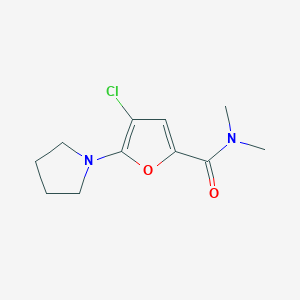
![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)
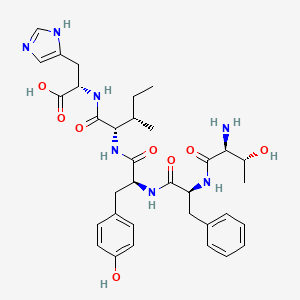
![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
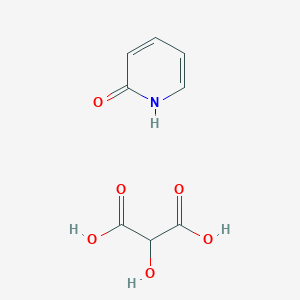
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)

